molecular formula C7HClF4O B033901 2,3,5,6-Tetrafluorobenzoyl chloride CAS No. 107535-73-9

2,3,5,6-Tetrafluorobenzoyl chloride

Cat. No. B033901
M. Wt: 212.53 g/mol
InChI Key: AELMDUZWKHVPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04853414

Procedure details

A mixture of 2,3,5,6-tetrafluorobenzoic acid (25 g) and thionyl chloride (40 cm3) was heated at the reflux temperature for 3 hours after which the excess thionyl chloride was removed by evaporation under reduced pressure to leave a residue of 1-chlorocarbonyl-2,3,5,6-tetrafluorobenzene. To this was added an excess of dry methanol and the mixture stirred for one hour at the ambient temperature. Removal of excess methanol by evaporation under reduced pressure gave methyl 2,3,5,6-tetrafluorobenzoate (19 g) as a mobile liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([F:12])=[C:7]([F:13])[C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:16])=O>>[Cl:16][C:4]([C:3]1[C:2]([F:1])=[C:10]([F:11])[CH:9]=[C:8]([F:12])[C:7]=1[F:13])=[O:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C=C1F)F)F
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)C1=C(C(=CC(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.